5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide is an organic compound that features a pyrazine ring substituted with a carboxamide group and a phenyl ring bearing a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using carboxylic acid derivatives and amines.
Attachment of the Phenyl Ring with Dioxaborolane: The phenyl ring bearing the dioxaborolane moiety can be synthesized through a borylation reaction, often using pinacolborane and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, etc.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide involves its interaction with molecular targets through its boron and carboxamide functionalities. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring, a carboxamide group, and a dioxaborolane moiety This unique structure imparts specific chemical reactivity and binding properties that are not found in other similar compounds
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-10-21-15(11-20-12)16(23)22-14-8-6-7-13(9-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,22,23) |
InChI Key |
ZJUAPESDQAXDRC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=NC=C(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.